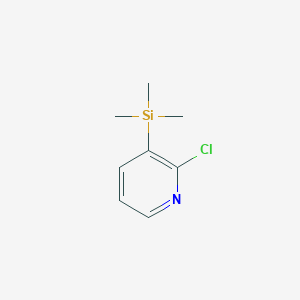

2-Chloro-3-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHSRUYPAJUPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504042 | |

| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-76-4 | |

| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-76-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(trimethylsilyl)pyridine, a key building block in modern organic and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential reactions, and discusses its applications in drug discovery.

Core Compound Data

This compound is a substituted pyridine (B92270) derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique combination of a reactive chloro group and a sterically influential trimethylsilyl (B98337) group allows for selective functionalization of the pyridine ring.

| Property | Value | Source |

| CAS Number | 77332-76-4 | [1] |

| Molecular Formula | C₈H₁₂ClNSi | [1] |

| Molecular Weight | 185.73 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 222.4 °C at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| Flash Point | 88.3 °C | |

| SMILES | ClC1=NC=CC=C1--INVALID-LINK--(C)C | [2] |

| InChI | 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | [2] |

| InChI Key | XBHSRUYPAJUPIE-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is associated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via Ortho-Lithiation

This protocol describes the synthesis of this compound from 2-chloropyridine (B119429) through a regioselective ortho-lithiation followed by quenching with trimethylsilyl chloride.[3]

Materials:

-

2-Chloropyridine

-

Lithium diisopropylamide (LDA)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloropyridine in anhydrous THF dropwise via the dropping funnel, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 3-lithio-2-chloropyridine intermediate.

-

Quenching: To the reaction mixture, add a solution of trimethylsilyl chloride (TMSCl) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford this compound as a solid.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be utilized as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 2-position of the pyridine ring. This is a powerful method for the synthesis of more complex biaryl and heteroaryl structures.[4][5]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane (B91453)

-

Degassed water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6] The unique structural and electronic properties of the pyridine ring make it a valuable component for interacting with biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors and ion channel modulators.[5][7]

Role as a Versatile Intermediate

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution and is an excellent handle for cross-coupling reactions. The trimethylsilyl group at the 3-position can influence the regioselectivity of further reactions and can also be replaced with other functional groups, providing a route to a variety of substituted pyridines.

Potential Application in the Synthesis of Nav1.7 Inhibitors

The voltage-gated sodium channel Nav1.7 is a key target for the development of novel analgesics.[8][9] Many potent and selective Nav1.7 inhibitors feature complex substituted aromatic and heteroaromatic cores. While no specific synthesis of a named drug using this compound is publicly available, its structure makes it a plausible starting material for the synthesis of complex pyridine-based Nav1.7 inhibitors through reactions like the Suzuki-Miyaura coupling to introduce necessary aryl or heteroaryl moieties.

Logical Relationship in Drug Discovery Workflow

Caption: Potential workflow for the use of the title compound in drug discovery.

References

- 1. Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium<i>via</i>Hantzsch Multi-Component Reaction Ca… [ouci.dntb.gov.ua]

- 2. This compound 77332-76-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-3-(trimethylsilyl)pyridine, a functionalized pyridine (B92270) derivative of significant interest in organic synthesis. Its unique structure, combining a reactive chloro-substituent with a versatile trimethylsilyl (B98337) group, makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This document outlines its key physical data, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow for enhanced clarity.

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNSi | [1][2] |

| Molecular Weight | 185.72 g/mol | [2][3] |

| CAS Number | 77332-76-4 | [1][3][4] |

| Appearance | Solid | [4] |

| Boiling Point | 222.4°C at 760 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Refractive Index | 1.492 | [3] |

| Flash Point | 88.3°C | [3] |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [3][5] |

| XLogP3 | 2.28 | [1][3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the lithiation of a chloropyridine precursor followed by silylation. The following protocol details a representative synthetic method.[2]

Objective: To synthesize this compound from 3-chloropyridine.

Materials:

-

3-Chloropyridine

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Chloro-trimethyl-silane (TMSCl)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hexane, anhydrous

-

Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is assembled. The flask is purged with an inert atmosphere to ensure anhydrous conditions.

-

Formation of the Lithiated Intermediate:

-

Anhydrous tetrahydrofuran (THF) is added to the reaction flask.

-

3-Chloropyridine is dissolved in the THF.

-

The solution is cooled to a low temperature, typically -60°C, using a dry ice/acetone bath.[2]

-

n-Butyllithium in hexane is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -60°C.[2]

-

The reaction mixture is stirred at this temperature for one hour to ensure the complete formation of the lithiated intermediate.[2]

-

-

Introduction of the Trimethylsilyl Group:

-

Chloro-trimethyl-silane (TMSCl) is dissolved in anhydrous THF.

-

This solution is added slowly to the reaction mixture.

-

The temperature is gradually allowed to rise from -60°C to -20°C.[2]

-

The reaction is stirred for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a hexane-dichloromethane solvent system to yield pure this compound.[2]

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3-(trimethylsilyl)pyridine, a valuable substituted pyridine (B92270) derivative for applications in medicinal chemistry and organic synthesis. This document outlines the primary synthetic route, detailed experimental protocols, and key analytical data.

Introduction

This compound is a heterocyclic building block of significant interest in the development of novel pharmaceutical agents and other functional organic materials. The presence of a chlorine atom at the 2-position and a trimethylsilyl (B98337) group at the 3-position offers versatile handles for further chemical modifications. The chloro group can participate in various cross-coupling reactions or nucleophilic substitutions, while the trimethylsilyl group can be readily transformed into other functional groups, enabling the synthesis of a diverse range of complex molecules.

Synthesis

The principal and most effective method for the synthesis of this compound is the regioselective ortho-lithiation of 2-chloropyridine (B119429), followed by quenching with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). This approach leverages the directing effect of the pyridine nitrogen atom and the chloro substituent to achieve lithiation specifically at the C-3 position.

Synthetic Pathway

The reaction proceeds via a two-step, one-pot procedure. First, 2-chloropyridine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature to facilitate the deprotonation at the carbon atom adjacent to the chlorine. The resulting lithium intermediate is then trapped with trimethylsilyl chloride to yield the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via ortho-lithiation.

Materials:

-

2-Chloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine via syringe, followed by the dropwise addition of n-butyllithium (n-BuLi) solution. Stir the resulting mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloropyridine in anhydrous THF dropwise via a syringe pump, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Silylation (Quenching): To the reaction mixture, add trimethylsilyl chloride (TMSCl) dropwise at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, and then let it slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford this compound as a solid.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 77332-76-4[1] |

| Molecular Formula | C₈H₁₂ClNSi[1] |

| Molecular Weight | 185.73 g/mol [1] |

| Appearance | Solid[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three aromatic protons in the pyridine ring and a singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The aromatic protons will exhibit characteristic coupling patterns (doublet, doublet of doublets).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one signal for the methyl carbons of the trimethylsilyl group. The carbon attached to the silicon atom will show a characteristic upfield shift.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic ring and the methyl groups of the TMS moiety. Vibrations associated with the C-Cl bond and the pyridine ring system will also be present.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of a methyl group from the trimethylsilyl moiety.

Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence of steps to ensure the desired product is obtained with high purity and its identity is confirmed.

References

Structural Analysis of (2-chloropyridin-3-yl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the organosilane compound, (2-chloropyridin-3-yl)trimethylsilane. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway, predicted spectroscopic and crystallographic properties based on established chemical principles and data from analogous compounds, and detailed hypothetical experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of silylated pyridine (B92270) derivatives in medicinal chemistry and materials science.

Introduction

Silylated heterocyclic compounds are of significant interest in organic synthesis and drug development. The introduction of a trimethylsilyl (B98337) group can enhance solubility, improve metabolic stability, and serve as a versatile synthetic handle for further functionalization. (2-chloropyridin-3-yl)trimethylsilane, a derivative of 2-chloropyridine, presents a unique scaffold with potential applications as a building block in the synthesis of complex molecules. This guide provides a detailed theoretical and practical framework for its structural analysis.

Molecular Structure and Properties

(2-chloropyridin-3-yl)trimethylsilane possesses a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl group at the 3-position. The presence of the electronegative chlorine atom and the silicon atom influences the electronic properties and reactivity of the pyridine ring.

Table 1: Predicted Physicochemical Properties of (2-chloropyridin-3-yl)trimethylsilane

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.73 g/mol |

| CAS Number | 77332-76-4[1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |

| logP | 2.28[1] |

| Hydrogen Bond Acceptors | 1[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 1[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A common method for the introduction of a trimethylsilyl group onto an aromatic ring is through a metal-halogen exchange reaction followed by quenching with an electrophilic silicon source, such as chlorotrimethylsilane.

Caption: Proposed synthesis of (2-chloropyridin-3-yl)trimethylsilane.

Experimental Protocol: Synthesis of (2-chloropyridin-3-yl)trimethylsilane (Hypothetical)

Materials:

-

2,3-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,3-dichloropyridine (1.0 eq) dissolved in anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-BuLi or LDA (1.1 eq) in an appropriate solvent is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Chlorotrimethylsilane (1.2 eq) is added dropwise to the reaction mixture.

-

The mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Spectroscopic Analysis (Predicted)

3.3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the trimethylsilyl group.

Table 2: Predicted 1H NMR Chemical Shifts for (2-chloropyridin-3-yl)trimethylsilane

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.6 - 7.8 | dd |

| H-5 | 7.2 - 7.4 | dd |

| H-6 | 8.3 - 8.5 | dd |

| -Si(CH₃)₃ | 0.3 - 0.5 | s |

Note: Predicted shifts are relative to TMS in CDCl₃. Coupling constants (J) are expected to be in the typical range for pyridine derivatives.

3.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display five signals for the pyridine ring carbons and one for the methyl groups of the trimethylsilyl moiety.

Table 3: Predicted 13C NMR Chemical Shifts for (2-chloropyridin-3-yl)trimethylsilane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-3 | 135 - 138 |

| C-4 | 138 - 141 |

| C-5 | 122 - 125 |

| C-6 | 150 - 153 |

| -Si(CH₃)₃ | -1.0 - 1.0 |

Note: Predicted shifts are relative to TMS in CDCl₃.

3.3.3. Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for (2-chloropyridin-3-yl)trimethylsilane

| m/z | Fragment |

| 185/187 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 170/172 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Crystallographic Analysis (Theoretical)

As of the date of this document, no public crystallographic data for (2-chloropyridin-3-yl)trimethylsilane has been identified. Based on the analysis of similar silylated pyridine structures, the molecule is expected to be planar with respect to the pyridine ring. The silicon atom will adopt a tetrahedral geometry.

Experimental Protocol: X-ray Crystallography (General Procedure)

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., hexane, ethanol, or a mixture).

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

References

Spectroscopic Profile of 2-Chloro-3-(trimethylsilyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-3-(trimethylsilyl)pyridine, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the predicted and, where available, experimental spectroscopic data for this compound.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 77332-76-4 |

| Molecular Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.73 g/mol |

| Chemical Structure | |

|

|

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of available experimental data for ¹H NMR and predicted data for ¹³C NMR, IR, and MS based on the analysis of structurally analogous compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

An available experimental ¹H NMR spectrum of this compound allows for the following assignments.[1][2] The spectrum displays signals corresponding to the three protons on the pyridine (B92270) ring and the nine protons of the trimethylsilyl (B98337) group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | dd | 1H | H-6 |

| ~7.6 | dd | 1H | H-4 |

| ~7.2 | dd | 1H | H-5 |

| ~0.3 | s | 9H | -Si(CH₃)₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound is expected to show five signals for the pyridine ring carbons and one signal for the methyl carbons of the trimethylsilyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, as well as the substitution pattern of the pyridine ring.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~122 | C-5 |

| ~ -1.0 | -Si(CH₃)₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the trimethylsilyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic, -CH₃) |

| ~1570, ~1450, ~1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1100 | Medium | C-Cl stretching |

| 840-760 | Strong | Si-C stretching and C-H out-of-plane bending |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[5][6] The presence of chlorine would result in an isotopic pattern for the molecular ion (M⁺) and chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 185/187 | [M]⁺ (Molecular ion) |

| 170/172 | [M - CH₃]⁺ |

| 112/114 | [M - Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[7] Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum.[8] Phase and baseline correct the spectrum for accurate analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene (B1212753) chloride).[9]

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Data Acquisition : Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[11][12]

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular structure and spectroscopic techniques.

References

- 1. chegg.com [chegg.com]

- 2. Solved HNMR of 2-chloro-3-trimethylsilyl pyridine The | Chegg.com [chegg.com]

- 3. testbook.com [testbook.com]

- 4. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 1H and 13C NMR of 2-Chloro-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2-Chloro-3-(trimethylsilyl)pyridine. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein are estimated based on established substituent effects on the pyridine (B92270) ring. This document also outlines a plausible synthetic route and standard experimental protocols for NMR analysis, intended to guide researchers in the synthesis and characterization of this and similar silylated pyridine derivatives.

Predicted NMR Data

The chemical shifts for this compound have been estimated by considering the known NMR data for 2-chloropyridine (B119429) and 3-(trimethylsilyl)pyridine. The substituent chemical shift (SCS) effects of the chloro and trimethylsilyl (B98337) groups are applied to the pyridine ring system to predict the approximate chemical shifts for the target molecule.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | dd | JH4-H5 = 7.5, JH4-H6 = 2.0 |

| H-5 | 7.30 | dd | JH5-H4 = 7.5, JH5-H6 = 5.0 |

| H-6 | 8.35 | dd | JH6-H5 = 5.0, JH6-H4 = 2.0 |

| Si(CH3)3 | 0.30 | s | - |

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.0 |

| C-3 | 135.0 |

| C-4 | 138.0 |

| C-5 | 123.0 |

| C-6 | 150.0 |

| Si(CH3)3 | -1.5 |

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Experimental Protocols

Synthesis of this compound via Directed ortho-Metalation

This protocol describes a plausible method for the synthesis of this compound. The key step involves the deprotonation of 2-chloropyridine at the 3-position using a strong base, followed by quenching the resulting anion with trimethylsilyl chloride.

Materials:

-

2-Chloropyridine

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

2-Chloropyridine (1.0 eq) is added dropwise to the cooled THF.

-

LDA solution (1.1 eq) is added slowly to the reaction mixture while maintaining the temperature at -78 °C. The solution is stirred at this temperature for 1 hour to ensure complete deprotonation.

-

Trimethylsilyl chloride (1.2 eq) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Analysis

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Approximately 10-20 mg of purified this compound is accurately weighed and dissolved in approximately 0.6 mL of CDCl3 containing TMS in an NMR tube.

-

The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

1H NMR spectra are acquired using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.

-

13C NMR spectra are acquired using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

-

The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Chloro-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 2-Chloro-3-(trimethylsilyl)pyridine. Synthesized from the foundational principles of mass spectrometry and extensive data on analogous compounds, this document offers a predictive yet robust framework for researchers engaged in the identification and characterization of silylated and halogenated heterocyclic compounds.

Predicted Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by a series of key fragment ions. The molecular ion (M+) is expected to be observed, with its isotopic pattern being a clear indicator of the presence of a chlorine atom. The fragmentation cascade will likely be dominated by cleavages related to the trimethylsilyl (B98337) (TMS) group and the chloro-substituted pyridine (B92270) ring.

The molecular weight of this compound is 185.73 g/mol . The presence of chlorine, with its characteristic isotopic distribution (approximately 3:1 for ³⁵Cl and ³⁷Cl), will result in an M+ peak at m/z 185 and an M+2 peak at m/z 187 of roughly one-third the intensity.

Below is a summary of the predicted key fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Ion Formula | Predicted Relative Abundance |

| 185 | [M]⁺ | [C₈H₁₂ClNSi]⁺ | Moderate |

| 170 | [M - CH₃]⁺ | [C₇H₉ClNSi]⁺ | High (Often Base Peak) |

| 150 | [M - Cl]⁺ | [C₈H₁₂NSi]⁺ | Moderate |

| 112 | [M - Si(CH₃)₃]⁺ | [C₅H₃ClN]⁺ | Moderate |

| 78 | [Pyridine]⁺ | [C₅H₄N]⁺ | Low |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | High |

Proposed Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to occur at the labile C-Si bond and the C-Cl bond, as well as involving the trimethylsilyl group itself.

A dominant fragmentation pathway for trimethylsilyl derivatives is the loss of a methyl radical (•CH₃) to form a stable [M - 15]⁺ ion.[1] For this compound, this would result in a prominent peak at m/z 170. This fragment is often the base peak in the spectra of TMS-containing compounds due to the stability of the resulting silicon-centered cation.

Another significant fragmentation route involves the cleavage of the C-Si bond, leading to the formation of the characteristic trimethylsilyl cation at m/z 73 ([Si(CH₃)₃]⁺). The charge can also be retained by the pyridine portion of the molecule, resulting in a fragment at m/z 112, corresponding to the 2-chloropyridinyl radical cation.

Cleavage of the C-Cl bond from the molecular ion would lead to a fragment at m/z 150. Further fragmentation of the pyridine ring can also occur, though these fragments are typically of lower abundance.

The following diagram illustrates the proposed primary fragmentation pathways:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section details a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Derivatization

As this compound is already a silylated compound, no further derivatization is typically necessary if analyzing the pure substance. However, if it is being formed in-situ from a precursor like 2-chloro-3-hydroxypyridine, a standard silylation protocol would be employed. A typical procedure involves dissolving the analyte in an aprotic solvent, such as pyridine or acetonitrile, and treating it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is often heated to ensure complete derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard GC-MS system equipped with a capillary column is suitable for the analysis.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Scan Rate: 2-3 scans/second.

-

The following diagram illustrates a typical experimental workflow for GC-MS analysis:

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental data, when acquired, will be crucial for the definitive confirmation and refinement of these predicted fragmentation patterns. The methodologies and predictive data herein serve as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry.

References

The Trimethylsilyl Group on the Pyyridine Ring: A Versatile Handle for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring is therefore of paramount importance. The introduction of a trimethylsilyl (B98337) (TMS) group onto the pyridine ring provides a versatile and reactive handle, enabling a range of subsequent chemical transformations. This guide provides a comprehensive overview of the reactivity of the trimethylsilyl group on the pyridine ring, with a focus on its application in synthetic chemistry and drug development.

Synthesis of Trimethylsilyl-Substituted Pyridines

The introduction of a TMS group onto the pyridine ring can be achieved through several methods, primarily depending on the desired isomer.

Direct Silylation:

Direct C-H silylation of pyridine can be catalyzed by transition metals. For instance, Zn(OTf)₂ catalyzes the silylation of pyridine with triethylsilane (Et₃SiH) to yield 3-(triethylsilyl)pyridine and 3,5-bis(triethylsilyl)pyridine. While this method offers a direct route, it may lack regioselectivity and require elevated temperatures.

Halogen-Metal Exchange followed by Silylation:

A more common and regioselective method involves the deprotonation or halogen-metal exchange of a halopyridine, followed by quenching with a silyl (B83357) electrophile like trimethylsilyl chloride (TMSCl). For example, 3-chloro-2-(trimethylsilyl)pyridine (B1600560) can be synthesized from 3-chloropyridine (B48278) by reaction with n-butyllithium followed by TMSCl[1]. Similarly, 2-methyl-6-(trimethylsilyl)pyridine (B183964) can be prepared from 2-bromo-6-methylpyridine[2].

A general workflow for the synthesis of a trimethylsilyl-pyridine from a halopyridine is depicted below.

Caption: Synthesis of Trimethylsilyl-Pyridine via Halogen-Metal Exchange.

Reactivity of the Trimethylsilyl Group

The C-Si bond in trimethylsilyl-pyridines is polarized, rendering the carbon atom nucleophilic and the silicon atom electrophilic. This unique reactivity allows for a variety of chemical transformations.

Cross-Coupling Reactions

The TMS group on the pyridine ring can act as a surrogate for a nucleophilic carbon in various palladium-catalyzed cross-coupling reactions. This is particularly valuable for the 2-pyridyl position, where the corresponding boronic acids can be unstable[3].

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. 2-Trimethylsilylpyridine has been shown to be an effective coupling partner with various aryl halides. The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a pentacoordinate silicate (B1173343) intermediate, facilitating transmetalation to the palladium center.

The catalytic cycle for the Hiyama coupling is illustrated below.

Caption: Catalytic Cycle of the Hiyama Cross-Coupling Reaction.

Quantitative Data for Hiyama Coupling of 2-Trimethylsilylpyridine

| Aryl Halide | Catalyst | Ligand | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole (B42571) | Pd(OAc)₂ | P(t-Bu)₃ | TBAF | THF | 60 | 16 | 95 | N/A |

| 4-Bromobenzonitrile | Pd₂(dba)₃ | CataCXium A | TBAF | Dioxane | 100 | 18 | 85 | [3] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | TBAF | Toluene | 80 | 12 | 92 | N/A |

| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | TBAF | Dioxane | 100 | 24 | 78 | N/A |

Experimental Protocol: Hiyama Coupling of 2-Trimethylsilylpyridine with 4-Iodoanisole

To a solution of 4-iodoanisole (1.0 mmol) and 2-trimethylsilylpyridine (1.2 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol). A 1.0 M solution of TBAF in THF (2.4 mL, 2.4 mmol) is then added dropwise. The reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

While the Hiyama coupling is well-documented for TMS-pyridines, other cross-coupling reactions such as Suzuki, Stille, and Sonogashira are also, in principle, applicable. However, specific examples in the literature of TMS-pyridines acting as the nucleophilic partner in these reactions are less common. The general mechanisms for these couplings are well-established and follow a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile used.

-

Suzuki Coupling: Employs an organoboron reagent (e.g., boronic acid or ester).

-

Stille Coupling: Utilizes an organotin reagent (organostannane)[4][5][6][7][8].

-

Sonogashira Coupling: Involves the coupling of a terminal alkyne with an aryl or vinyl halide[6][9][10].

The successful application of these couplings with TMS-pyridines would likely require fluoride activation to generate the reactive pyridyl anion in situ.

Electrophilic Acylation

The pyridine ring is generally unreactive towards classical Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom and its reaction with the Lewis acid catalyst[11][12][13]. However, 2-(trialkylsilyl)pyridines can undergo a spontaneous acylation reaction with acyl chlorides to produce 2-pyridyl ketones in high yields[2][14]. This reaction proceeds through a unique mechanism that bypasses the limitations of traditional electrophilic aromatic substitution. The proposed mechanism involves N-acylation, desilylation to form a stabilized ylide (a Hammick-like intermediate), C-acylation of the ylide, and subsequent N-deacylation[2][14].

Quantitative Data for Spontaneous Acylation of 2-(Trimethylsilyl)pyridine (B83657) [2]

| Acyl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Neat | 60 | 24 | 95 |

| 4-Methoxybenzoyl chloride | Neat | 60 | 24 | 92 |

| 4-Nitrobenzoyl chloride | Neat | 80 | 48 | 85 |

| Acetyl chloride | Neat | 25 | 1 | 78 |

Experimental Protocol: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with Benzoyl Chloride [2]

A mixture of 2-(trimethylsilyl)pyridine (1.0 mmol) and benzoyl chloride (1.2 mmol) is heated at 60 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (B109758) and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-benzoylpyridine.

Halogenation (ipso-Substitution)

While not extensively documented for trimethylsilyl-pyridines, ipso-substitution of the TMS group with a halogen is a known reaction for other arylsilanes. This reaction typically proceeds via electrophilic attack of a halogenating agent (e.g., I₂, Br₂, N-bromosuccinimide) on the carbon atom bearing the silyl group. The facility of this reaction would likely depend on the position of the TMS group on the pyridine ring and the reaction conditions.

Desilylation

The TMS group can be readily cleaved to regenerate the C-H bond through protodesilylation. This is typically achieved using a fluoride source like TBAF in the presence of a proton source (e.g., water, methanol) or by treatment with a strong acid.

Experimental Protocol: Desilylation of a Trimethylsilyl-Pyridine with TBAF

To a solution of the trimethylsilyl-pyridine (1.0 mmol) in THF (5 mL) is added a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary. An operationally simple work-up procedure for TBAF-mediated desilylation involves the use of a sulfonic acid resin and calcium carbonate to remove TBAF residues without an aqueous extraction[15][16][17].

Comparative Reactivity of TMS-Pyridine Isomers

The position of the TMS group on the pyridine ring significantly influences its reactivity, primarily due to the electronic effects of the nitrogen atom.

-

2- and 4-TMS-Pyridines: The TMS group at the 2- and 4-positions is activated towards electrophilic attack and cross-coupling reactions. The nitrogen atom can stabilize the intermediate negative charge developed during the reaction through resonance. This makes these isomers generally more reactive as nucleophiles in cross-coupling reactions.

-

3-TMS-Pyridine: The TMS group at the 3-position is less activated. The nitrogen atom has a weaker electronic influence at the meta position. Consequently, 3-TMS-pyridine is expected to be less reactive in cross-coupling reactions compared to its 2- and 4-isomers.

This reactivity trend is analogous to that observed for bromopyridine isomers in palladium-catalyzed cross-coupling reactions, where the reactivity order is generally 4- > 2- > 3-bromopyridine[14].

Applications in Drug Discovery and Development

The ability to selectively functionalize the pyridine ring using TMS-pyridines as intermediates makes them valuable tools in drug discovery. The synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules, can be facilitated by the cross-coupling reactions of TMS-pyridines.

The following workflow illustrates the utility of TMS-pyridines in the synthesis of a hypothetical drug candidate containing a substituted biarylpyridine core.

Caption: Workflow for the Synthesis of a Drug Candidate using a TMS-Pyridine Intermediate.

This strategy allows for the late-stage introduction of molecular diversity, which is a key advantage in the optimization of lead compounds in drug development programs.

Conclusion

The trimethylsilyl group serves as a highly effective and versatile activating group for the pyridine ring. Trimethylsilyl-pyridines are valuable intermediates that enable a range of transformations, most notably palladium-catalyzed cross-coupling reactions and a unique spontaneous acylation. The reactivity of these compounds is highly dependent on the position of the TMS group, providing a means for regioselective functionalization. The operational simplicity and the ability to perform late-stage modifications make TMS-pyridines powerful tools for researchers, scientists, and drug development professionals in the synthesis of complex molecules with potential therapeutic applications.

References

- 1. 3-Chloro-2-(trimethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methyl-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

2-Chloro-3-(trimethylsilyl)pyridine: A Versatile Scaffold for the Synthesis of Substituted Pyridines in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise functionalization of the pyridine (B92270) ring is crucial for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Chloro-3-(trimethylsilyl)pyridine has emerged as a highly versatile and strategic building block for the synthesis of diverse pyridine derivatives. Its unique substitution pattern, featuring a reactive chloro group at the 2-position and a sterically influential and synthetically malleable trimethylsilyl (B98337) group at the 3-position, allows for a range of selective cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of polysubstituted pyridines for drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the directed ortho-metalation of 2-chloropyridine. This process typically utilizes a strong lithium amide base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C3 position of the pyridine ring, followed by quenching with trimethylsilyl chloride (TMSCl). The bulky nature of the LDA base and the directing effect of the chloro substituent favor metalation at the C3 position over the more sterically hindered C6 position.

Experimental Workflow for the Synthesis of this compound

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-3-(trimethylsilyl)pyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds and functional materials.

These application notes provide a detailed protocol for the Suzuki coupling of 2-Chloro-3-(trimethylsilyl)pyridine with a variety of arylboronic acids. The trimethylsilyl (B98337) group at the 3-position can serve as a useful synthetic handle for further transformations, making the resulting 2-aryl-3-(trimethylsilyl)pyridine products valuable intermediates in drug discovery and development. While specific literature on this exact substrate is limited, the provided methodologies are based on well-established protocols for structurally similar 2-chloropyridines.

Reaction Principle

The Suzuki coupling reaction involves the catalytic cycle of a palladium(0) complex to couple an organoboron compound (in this case, an arylboronic acid) with an organic halide (this compound).[1] The key steps in the catalytic cycle are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical yields obtained in Suzuki coupling reactions of various 2-chloropyridines with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 88 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ | Toluene | 100 | 90 |

| 6 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 78 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water (if using an aqueous system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or reaction tube)

-

Magnetic stirrer and heating system (oil bath or heating mantle)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

Procedure

-

Reaction Setup:

-

To a dry Schlenk flask or reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand (if applicable), and the base.

-

Seal the flask with a septum or cap.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Using a syringe, add the anhydrous solvent (and degassed water if the reaction is aqueous) to the flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

-

Reaction Conditions:

-

Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (usually 2-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-3-(trimethylsilyl)pyridine.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Chloro-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction is particularly vital in medicinal chemistry and materials science for synthesizing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2]

2-Chloro-3-(trimethylsilyl)pyridine is a valuable building block, and its coupling with various arylboronic acids provides access to a range of substituted pyridines. However, the coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3][4] This often necessitates the use of specialized, highly active palladium catalyst systems. This document provides detailed application notes and protocols for the Suzuki coupling of this compound with arylboronic acids.

Challenges and Considerations

-

Catalyst Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can mitigate this issue by stabilizing the active palladium species.[5]

-

Inertness of the C-Cl Bond: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[2] Highly active palladium catalysts and ligands are often required to facilitate this step.

-

Side Reactions: Common side reactions include the homocoupling of the boronic acid and protodeboronation (hydrolysis of the C-B bond).[6] These can be minimized by ensuring an inert atmosphere and using anhydrous solvents.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical yields for Suzuki coupling reactions of various substituted chloropyridines with arylboronic acids under optimized conditions. This data is provided as a reference for expected outcomes with this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Arylboronic Acid | Typical Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | Phenylboronic acid | 85-95 |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 4-Methoxyphenylboronic acid | 90-98 |

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 120 (Microwave) | 3-Tolylboronic acid | 75-90 |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 90 | 4-Fluorophenylboronic acid | 80-92 |

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[2]

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[2]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid, microwave-assisted method for the Suzuki coupling reaction.

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.6 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 3 mol%)

-

Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, 5 mL)

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.[1]

-

Solvent Addition: Add the 1,4-dioxane/water mixture.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.[7]

-

Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Purification: Perform a standard aqueous work-up as described in Protocol 1 and purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-3-(trimethylsilyl)pyridine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The introduction of an alkynyl moiety onto a pyridine (B92270) scaffold is of particular interest in medicinal chemistry, as the pyridine ring is a common motif in bioactive compounds and the rigid alkynyl linker can be used to explore chemical space and optimize ligand-protein interactions.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-Chloro-3-(trimethylsilyl)pyridine with various terminal alkynes. The presence of a chloro-substituent at the 2-position of the pyridine ring generally requires more forcing reaction conditions compared to the analogous bromo or iodo derivatives. Furthermore, the trimethylsilyl (B98337) (TMS) group at the 3-position may introduce steric hindrance, potentially influencing the reaction efficiency. Therefore, careful selection of the catalyst system and reaction parameters is crucial for a successful coupling.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of various 2-halopyridines with different terminal alkynes, providing an expected range for the reactions of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions employed.

| Entry | Halopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [2] |

| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 89 | [3] |

| 3 | 3,5-Dibromo-2,6-dichloropyridine (B8238365) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 75 | [4] |

| 4 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 24 | 60-70 | - |

| 5 | 2-Chloropyridine | 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 110 | 18 | 65-75 | - |

| 6 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100-120 | 24 | 50-65 | - |

| 7 | This compound | 1-Heptyne | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 120 | 24 | 55-70 | - |

*Yields are estimated based on reactions with similar sterically hindered or less reactive aryl chlorides and are provided as a guideline. Actual yields may vary.

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. Due to the potential steric hindrance from the trimethylsilyl group, the use of a bulky, electron-rich phosphine (B1218219) ligand may be beneficial to improve catalytic activity.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous and deoxygenated solvent (e.g., DMF, Toluene, or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).

-